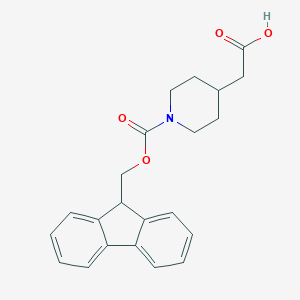

1-Fmoc-4-piperidineacetic acid

Vue d'ensemble

Description

1-Fmoc-4-piperidineacetic acid, also known as 1-Fmoc-piperidin-4-ylacetic acid, is a chemical compound with the molecular formula C22H23NO4 and a molecular weight of 365.42 g/mol . It is primarily used in the field of peptide synthesis, particularly in solid-phase peptide synthesis, due to its functional group Fmoc (9-fluorenylmethyloxycarbonyl) which is a common protecting group for amines .

Méthodes De Préparation

1-Fmoc-4-piperidineacetic acid can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidineacetic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated solid-phase peptide synthesis (SPPS) equipment is common in industrial settings to streamline the production process .

Analyse Des Réactions Chimiques

1-Fmoc-4-piperidineacetic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed using bases such as piperidine or 4-methylpiperidine in solvents like N,N-dimethylformamide (DMF). This deprotection step is crucial in peptide synthesis.

The major products formed from these reactions are typically peptides with the desired sequence, where the Fmoc group has been selectively removed and the amino acids have been successfully coupled.

Applications De Recherche Scientifique

1-Fmoc-4-piperidineacetic acid is widely used in scientific research, particularly in the fields of:

Mécanisme D'action

The primary mechanism of action of 1-Fmoc-4-piperidineacetic acid lies in its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the synthesis process, preventing unwanted side reactions . The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide sequence .

Comparaison Avec Des Composés Similaires

1-Fmoc-4-piperidineacetic acid is unique due to its specific structure and functional group, which make it particularly suitable for solid-phase peptide synthesis. Similar compounds include:

Fmoc-Ala-OH (Fmoc-alanine): Used in peptide synthesis but with a different amino acid backbone.

Fmoc-Phe-OH (Fmoc-phenylalanine): Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Tyr(tBu)-OH (Fmoc-tyrosine with tert-butyl protection): Used in peptide synthesis with additional protection for the phenolic hydroxyl group.

These compounds share the Fmoc protecting group but differ in their amino acid backbones, which confer different properties and reactivities in peptide synthesis.

Activité Biologique

1-Fmoc-4-piperidineacetic acid is a compound that has garnered attention in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an Fmoc (9-fluorenylmethyloxycarbonyl) group and an acetic acid moiety. This structure contributes to its stability and versatility in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The Fmoc group can be removed under basic conditions, allowing the compound to participate in peptide synthesis and other biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered metabolic pathways.

- Receptor Interaction: It has potential interactions with aminergic receptors, similar to other piperidine derivatives, which can influence cellular signaling pathways .

Research Findings

Recent studies have investigated the compound's role in drug development and protein synthesis. For instance, this compound has been used as a building block for synthesizing peptides with enhanced biological activity. Its incorporation into peptide sequences can improve stability and binding affinity to target proteins .

Case Studies

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fmoc group + piperidine + acetic acid | Peptide synthesis; potential enzyme inhibition |

| 4-Piperidinecarboxylic acid | Piperidine + carboxylic acid | Basic amino acid properties |

| LQFM018 (Piperazine derivative) | Piperazine ring + various substituents | Antileukemic activity; receptor binding |

Applications in Drug Development

The compound's utility extends into pharmaceutical applications where it serves as a precursor for synthesizing bioactive peptides. Its ability to form stable peptide bonds makes it valuable in designing therapeutic agents targeting specific diseases .

Propriétés

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAGUAUKAZHOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359661 | |

| Record name | 1-Fmoc-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180181-05-9 | |

| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180181-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fmoc-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.